molecular formula C7H15ClN2O B13765732 Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride CAS No. 48052-66-0

Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride

Cat. No.: B13765732
CAS No.: 48052-66-0
M. Wt: 178.66 g/mol
InChI Key: ZQYKGADTDCTWSZ-UHFFFAOYSA-N
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Description

It is a colorless to brown liquid that is highly soluble in water . This compound is widely used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride typically involves the reaction of acryloyl chloride with N,N,N-trimethyl-1,3-propanediamine. The reaction is carried out in an aqueous medium, and the product is stabilized with a small amount of methanol hydroquinone (MEHQ) to prevent polymerization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is usually supplied as a 74-76% aqueous solution stabilized with MEHQ .

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride undergoes various chemical reactions, including:

    Polymerization: It can polymerize in the presence of free radical initiators.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

Common Reagents and Conditions

    Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate.

    Substitution: Typically involves nucleophiles like hydroxide ions or amines under mild conditions.

Major Products

Scientific Research Applications

Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride involves its ability to form electrostatic interactions with negatively charged molecules. This property makes it effective in binding to and modifying biomolecules, enhancing their solubility and stability. The quaternary ammonium group plays a crucial role in these interactions, facilitating the formation of stable complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride is unique due to its specific structure, which imparts distinct chemical properties such as high solubility in water and the ability to form stable complexes with various molecules. These properties make it particularly useful in applications requiring strong electrostatic interactions and high stability .

Properties

CAS No.

48052-66-0

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

IUPAC Name

trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride

InChI

InChI=1S/C7H14N2O.ClH/c1-5-7(10)8-6-9(2,3)4;/h5H,1,6H2,2-4H3;1H

InChI Key

ZQYKGADTDCTWSZ-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CNC(=O)C=C.[Cl-]

Related CAS

65505-04-6
48052-66-0

Origin of Product

United States

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